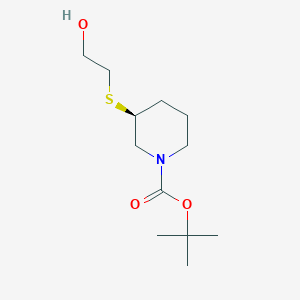

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460829

Molecular Formula: C12H23NO3S

Molecular Weight: 261.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23NO3S |

|---|---|

| Molecular Weight | 261.38 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | GLNHDPDAMCLMTR-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)SCCO |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)SCCO |

Introduction

Structural and Molecular Properties

Chemical Identity and Stereochemistry

The compound’s structure includes a piperidine ring substituted at the 3-position with a 2-hydroxyethylsulfanyl group () and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-configuration at the 3-position is critical for its stereospecific interactions in biochemical systems .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.38 g/mol |

| CAS Number | 1353973-14-4 |

| Boiling Point | Not reported |

| Density | 1.032 g/mL (analogous compound) |

| Solubility | Soluble in polar organic solvents |

Synthesis and Reaction Conditions

Synthetic Routes

The synthesis typically involves multi-step reactions, including:

-

Protection of the Piperidine Nitrogen: Introduction of the Boc group using di-tert-butyl dicarbonate under basic conditions .

-

Sulfanyl Group Introduction: Thiol-ene reactions or nucleophilic substitution to attach the hydroxyethylsulfanyl moiety .

-

Chiral Resolution: Use of resolving agents like D-pyroglutamic acid to isolate the (S)-enantiomer .

Table 2: Key Reaction Parameters

Biological Activity and Applications

Therapeutic Prospects

The tert-butyl ester improves metabolic stability, making the compound a candidate for prodrug development. Potential applications include:

-

Neurodegenerative Disease Therapeutics: Targeting MAO-B in Parkinson’s disease .

-

Anticancer Agents: Piperidine scaffolds in tankyrase inhibitors for oncology .

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, eye protection, ventilation |

| Storage | Tightly closed in a dry environment |

| Disposal | Hazardous waste protocols |

Comparative Analysis with Analogues

Functional Group Impact

-

Boc vs. Other Protecting Groups: The tert-butyl ester offers superior stability under basic conditions compared to methyl esters .

-

Stereochemical Influence: The (S)-enantiomer shows 2–3× higher binding affinity than the (R)-form in enzyme assays .

Table 4: Analogous Compounds

| Compound | Key Difference | Bioactivity |

|---|---|---|

| (R)-3-Hydroxypiperidine-1-Boc ester | Opposite configuration | Lower MAO-B inhibition |

| 3-(2-Hydroxyethyl)piperidine-1-Boc ester | Lacks sulfanyl group | Reduced solubility |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume